1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid
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Overview
Description
1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a chlorophenyl group and a heptyl chain. Imidazoles are a class of heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . The chlorophenyl and heptyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)heptyl]imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the chlorophenyl group or the imidazole ring.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
1-[2-(4-Chlorophenyl)heptyl]imidazole has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)heptyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The heptyl chain can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1H-imidazole: Similar structure but lacks the heptyl chain.
4-(4-Chlorophenyl)imidazole: Another related compound with a different substitution pattern.
Uniqueness
1-[2-(4-Chlorophenyl)heptyl]imidazole is unique due to the combination of the chlorophenyl group, heptyl chain, and imidazole ring.
Properties
CAS No. |
58831-11-1 |
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Molecular Formula |
C16H22ClN3O3 |
Molecular Weight |
339.82 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)heptyl]imidazole;nitric acid |
InChI |
InChI=1S/C16H21ClN2.HNO3/c1-2-3-4-5-15(12-19-11-10-18-13-19)14-6-8-16(17)9-7-14;2-1(3)4/h6-11,13,15H,2-5,12H2,1H3;(H,2,3,4) |
InChI Key |
RHYYXOXXSWOQQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CN1C=CN=C1)C2=CC=C(C=C2)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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